1-(2-Methylphenyl)-1,4-diazepane acetate
Overview
Description
“1-(2-Methylphenyl)-1,4-diazepane acetate” is a complex organic compound. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a 2-methylphenyl group, which is a phenyl group with a methyl substituent at the second position .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the arrangement of atoms within the molecule. This typically involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Phenols, for example, can undergo oxidation to yield quinones .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound .Scientific Research Applications
Synthesis and Chemical Interactions
- The synthesis and chemical properties of 1,4-diazepane derivatives have been explored through various methods, including microwave irradiation and catalytic reduction processes. These synthetic approaches offer efficient access to 1,4-diazepane derivatives, showcasing their potential in chemical synthesis and pharmaceutical development (Wlodarczyk et al., 2007).
Catalysis and Material Science
- Manganese(III) complexes of 1,4-diazepanes have been studied for their application in olefin epoxidation reactions. The Lewis basicity of ligands within these complexes significantly influences their reactivity, demonstrating the potential of 1,4-diazepane derivatives in catalytic processes (Sankaralingam & Palaniandavar, 2014).
Antimicrobial and Anticancer Activities
- Novel derivatives of 1,4-diazepanes have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these derivatives showed promising results, indicating the potential of 1,4-diazepane compounds in the development of new therapeutic agents (Liszkiewicz, 2002).
Pharmacological Interactions
- The interaction between diazepam and AMPA/kainate receptor antagonists, such as LY 300164, has been studied for its effects on seizure protection. This research highlights the potential of diazepine derivatives in enhancing the efficacy of existing pharmacological treatments for seizures (Borowicz, Kleinrok, & Czuczwar, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
acetic acid;1-(2-methylphenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14;1-2(3)4/h2-3,5-6,13H,4,7-10H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDGTSXUYOUZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCNCC2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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